molecular formula C11H14O3 B2955038 2-(2-Phenylpropoxy)acetic acid CAS No. 189012-79-1

2-(2-Phenylpropoxy)acetic acid

Cat. No.: B2955038
CAS No.: 189012-79-1
M. Wt: 194.23
InChI Key: USYWNHKVZFGJLS-UHFFFAOYSA-N
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Description

Historical Context of Phenoxyacetic Acid and Phenylacetic Acid Derivatives in Chemical Research

The scientific exploration of phenoxyacetic acid and phenylacetic acid derivatives dates back to the late 19th and early 20th centuries, laying the groundwork for major discoveries in agriculture and medicine.

Phenoxyacetic Acid: The parent compound, phenoxyacetic acid (POA), was first synthesized in 1880 from sodium phenolate (B1203915) and sodium chloroacetate (B1199739). wikipedia.org While POA itself has limited biological activity, its discovery was a pivotal moment for chemical research. wikipedia.org Scientists soon began creating derivatives that led to the development of the first selective phenoxy herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid). wikipedia.org These compounds could control broadleaf weeds without harming cereal crops, revolutionizing agriculture. Beyond agrochemicals, phenoxyacetic acid and its derivatives were found to possess a sweet, honey-like odor, leading to minor use in perfumes and as food additives. wikipedia.orgnih.gov In later years, research extended into medicinal applications, with studies investigating phenoxyacetic acid analogs for anti-mycobacterial and antioxidant properties. nih.govresearchgate.netnih.gov

Phenylacetic Acid: Phenylacetic acid (PAA) is a naturally occurring compound found in plants, where it functions as an auxin, a type of plant hormone. wikipedia.org It is also a catabolite of phenylalanine in humans and other organisms. wikipedia.org In the realm of chemical research, PAA and its derivatives became foundational structural motifs in the pharmaceutical industry. researchgate.net They form the core of many widely-used non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241), diclofenac, and ketoprofen. researchgate.netinventivapharma.commdpi.com The versatility of the phenylacetic acid scaffold has allowed for its incorporation into a wide array of therapeutic agents, serving as a key building block in the synthesis of drugs for various conditions. inventivapharma.commdpi.com Its applications range from the production of penicillin G to treatments for hyperammonemia. wikipedia.org

The historical development of these two classes of compounds demonstrates a classic trajectory in chemical science: the synthesis of a core molecule followed by extensive derivatization to unlock a vast range of functional applications, from controlling weeds to treating human diseases.

CompoundYear of First SynthesisKey Historical Significance
Phenoxyacetic Acid 1880 wikipedia.orgParent compound for phenoxy herbicides like 2,4-D and MCPA. wikipedia.org
Phenylacetic Acid Naturally OccurringFoundational scaffold for NSAIDs like ibuprofen and diclofenac. researchgate.netmdpi.com

Contemporary Significance in Chemical Biology and Medicinal Chemistry

The legacy of phenoxyacetic and phenylacetic acids continues into the 21st century, with their derivatives remaining highly significant in modern chemical biology and medicinal chemistry. The structural framework provided by these molecules is continuously explored for the development of new therapeutic agents targeting a variety of diseases.

Derivatives of these parent acids are central to drug discovery programs. For instance, complex phenylacetic acid analogs have been developed as potent and selective agonists for peroxisome proliferator-activated receptors (PPARs), which are key targets in the treatment of metabolic disorders like type 2 diabetes. researchgate.netontosight.ai The optimization of phenylacetic acid derivatives has also led to the discovery of antagonists for the CRTH2 and DP receptors, which are involved in inflammatory conditions such as asthma. nih.gov

The phenylpropoxy moiety, as seen in 2-(2-phenylpropoxy)acetic acid, is a feature in several modern investigational compounds. This group is often incorporated into larger, more complex molecules to enhance their pharmacological properties. Research has shown that the inclusion of a phenylpropoxy group can profoundly alter the biological activity of a parent molecule. For example, the introduction of a phenylpropoxy group into certain morphinans (a class of opioids) transformed them from antagonists into potent analgesic agents. acs.org Similarly, thiazolidinedione derivatives bearing a phenylpropoxy group have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, showing potential as antidiabetic agents. kau.edu.sajst.go.jp

The contemporary importance of these chemical classes lies in their versatility as "privileged scaffolds." Chemists and biologists use them as starting points, modifying their structures to fine-tune interactions with specific biological targets like enzymes and receptors. ontosight.aiontosight.ai This modular approach, combining established core structures with various functional groups like the phenylpropoxy unit, accelerates the discovery of novel molecules with therapeutic potential for a wide range of conditions, including cancer, inflammation, and metabolic diseases. mdpi.comontosight.aiontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylpropoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(7-14-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYWNHKVZFGJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Phenylpropoxy Acetic Acid and Its Analogues

Conventional Synthetic Approaches for Phenoxyacetic Acid Derivatives

Traditional methods for synthesizing phenoxyacetic acid derivatives, the structural class to which 2-(2-phenylpropoxy)acetic acid belongs, have been well-established in organic chemistry. These routes typically involve the formation of an ether linkage between a phenolic compound and an acetic acid moiety.

Esterification and Subsequent Hydrolysis Pathways

One common multistep strategy involves an initial esterification followed by a hydrolysis step. researchgate.net This pathway is a versatile method for producing carboxylic acids. masterorganicchemistry.com In a typical sequence for a phenoxyacetic acid, a phenol (B47542) is first reacted with an α-haloacetate ester, such as ethyl chloroacetate (B1199739), in the presence of a base like potassium carbonate. nih.gov This reaction forms an intermediate phenoxyacetate (B1228835) ester. The ester is then subjected to hydrolysis, usually under basic conditions (e.g., using sodium hydroxide), followed by acidification, to yield the final phenoxyacetic acid product. nih.gov

The conversion of carboxylic acids to their corresponding esters is a fundamental transformation in organic synthesis. This indirect route can sometimes offer advantages in terms of purification and handling of intermediates compared to the direct alkylation of phenols with haloacetic acids. The hydrolysis of the ester back to the carboxylic acid is typically a high-yielding step. googleapis.com

Reaction with Halogenated Acetic Acids

A more direct and widely used method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis, which involves the reaction of a phenol with a halogenated acetic acid, most commonly chloroacetic acid, in the presence of a strong base. nih.govchemicalbook.comquora.com The base, typically sodium hydroxide (B78521), deprotonates the phenol to form a more nucleophilic phenoxide ion. nih.govquora.com This phenoxide then displaces the halide from the α-carbon of the chloroacetic acid in an SN2 reaction to form the ether linkage. quora.com

A general procedure involves dissolving the phenol and sodium hydroxide in a suitable solvent system, such as a mixture of water and ethanol. chemicalbook.com A solution of sodium chloroacetate (prepared by neutralizing chloroacetic acid with a base) is then added, and the mixture is heated to reflux for several hours. chemicalbook.com After the reaction is complete, the mixture is cooled and acidified with a strong acid like hydrochloric acid to precipitate the phenoxyacetic acid product. chemicalbook.com This method is efficient for a wide range of substituted phenols. google.comwipo.int

Table 1: Comparison of Conventional Synthetic Pathways

PathwayKey ReactantsGeneral StepsAdvantagesDisadvantages
Esterification and HydrolysisPhenol, Ethyl Chloroacetate, Base (e.g., K2CO3), NaOH1. Formation of phenoxyacetate ester. 2. Hydrolysis of the ester to the acid.Potentially easier purification of intermediates.Two-step process, longer overall reaction time.
Reaction with Halogenated Acetic AcidsPhenol, Chloroacetic Acid, Base (e.g., NaOH)Direct formation of phenoxyacetic acid via Williamson ether synthesis.One-pot reaction, generally higher atom economy.May require careful control of pH and reaction conditions.

Strategies for Introducing Phenylpropoxy Moieties into Acid Scaffolds

To synthesize the specific target compound, this compound, the 2-phenylpropoxy group must be incorporated. This can be achieved through several strategies. One approach involves using 2-phenyl-1-propanol (B72363) as the starting alcohol. This alcohol can be reacted with an activated acetic acid derivative under conditions similar to those described above. For example, the sodium salt of 2-phenyl-1-propanol (the alkoxide) can be reacted with sodium chloroacetate.

Alternatively, a phenylacetic acid scaffold can be modified. A powerful method for the direct, enantioselective alkylation of arylacetic acids has been developed using chiral lithium amides as noncovalent stereodirecting agents. nih.gov This approach allows for the introduction of alkyl groups, such as a propyl group, at the α-position of a phenylacetic acid derivative. Further modification could then lead to the desired structure.

Another strategy involves building the aromatic portion of the molecule using modern coupling reactions. For instance, a Suzuki coupling reaction can be employed to attach a phenyl group to a pre-existing aromatic ring, as demonstrated in the synthesis of various aryloxyacetic acids. nih.govmdpi.com This could be followed by the introduction of the propoxy acetic acid side chain.

Green Chemistry Principles in Synthetic Route Design

In recent years, the principles of green chemistry have become increasingly important in guiding the design of synthetic routes to minimize environmental impact. mdpi.com These principles advocate for the use of less hazardous chemicals, safer solvents, and energy-efficient processes.

Solvent-Free and Catalyst-Free Microwave-Assisted Syntheses

A significant advancement in green chemistry is the use of microwave irradiation to accelerate chemical reactions, often in the absence of traditional solvents. cem.com Microwave-assisted organic synthesis can lead to dramatic rate enhancements, higher yields, and improved product purity. niscpr.res.inmdpi.com

For the synthesis of phenoxyacetic acid derivatives, solvent-free and catalyst-free microwave-assisted methods have been successfully developed. farmaciajournal.com In one example, various 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives were prepared using a microwave-assisted method that was shown to be eco-friendly, easy to perform, and resulted in high efficiency in a short time compared to conventional refluxing methods. farmaciajournal.com This approach avoids the use of large quantities of organic solvents, making the process cleaner and more sustainable. oatext.commdpi.com The application of such a "green chemistry" concept is highly beneficial, offering easier work-up procedures and creating less polluting processes.

Table 2: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis
Reaction TimeSeveral hours chemicalbook.comMinutes niscpr.res.infarmaciajournal.comoatext.com
Solvent UsageOften requires significant volumes of solvent. chemicalbook.comCan be performed solvent-free or with minimal solvent. cem.comfarmaciajournal.com
Energy EfficiencyLower, due to bulk heating of the reaction vessel and solvent.Higher, due to direct heating of polar molecules in the reaction mixture.
YieldVariable, can be lower. niscpr.res.inOften higher. niscpr.res.in

Stereoselective Synthesis of Enantiomers

The this compound molecule contains a chiral center at the second carbon of the propoxy chain. Consequently, it exists as a pair of enantiomers, (R)-2-(2-phenylpropoxy)acetic acid and (S)-2-(2-phenylpropoxy)acetic acid. The synthesis of a single enantiomer, known as stereoselective or asymmetric synthesis, is of great importance, particularly in the pharmaceutical industry, as different enantiomers can have distinct biological activities.

Several strategies can be employed for the stereoselective synthesis of such chiral compounds. One approach is to start with an enantiomerically pure building block. For example, enantiomerically enriched β-aryloxy primary alcohols can be synthesized via the asymmetric hydrogenation of α-aryloxy aldehydes using chiral ruthenium catalysts. lookchem.com By starting with enantiopure (R)- or (S)-2-phenyl-1-propanol, one could synthesize the corresponding enantiomer of this compound through the etherification reactions previously described.

Another powerful technique is the direct asymmetric alkylation of a prochiral precursor. A method for the direct and highly enantioselective alkylation of arylacetic acids has been developed that utilizes a recoverable chiral lithium amide as a traceless auxiliary. nih.gov This protocol circumvents the traditional multi-step process of attaching and removing a chiral auxiliary and has been shown to be effective for installing alkyl groups with high enantioselectivity. nih.gov

Enantioresolution is another viable method, where a racemic mixture is separated into its constituent enantiomers. tcichemicals.com This can be achieved by reacting the racemic acid with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical means like crystallization or chromatography. tcichemicals.com After separation, the chiral auxiliary is removed to yield the pure enantiomers. tcichemicals.com

Structure Activity Relationship Sar Studies of 2 2 Phenylpropoxy Acetic Acid Derivatives

Analysis of Substituent Effects on Biological Activity

The nature and position of substituents on the aromatic rings of 2-(2-Phenylpropoxy)acetic acid derivatives are critical determinants of their potency and selectivity for PPAR subtypes. Studies on a series of 2-(aryloxy)-3-phenylpropanoic acids, where the aromatic system is a biphenyl (B1667301) group, have shown that substitutions significantly modulate activity. unibas.it

Initial investigations focused on adding one or two methyl groups to various positions of the biphenyl system. A key finding was that derivatives with at least one methyl group positioned ortho to the bond connecting the two phenyl rings consistently acted as full agonists of PPARα. unibas.it Further exploration with different alkyl groups at this position revealed that potency against PPARα could be enhanced. Replacing the methyl group with an ethyl or a branched isopropyl group increased activity approximately five-fold. unibas.it However, extending the alkyl chain further, such as with an n-propyl group, did not offer additional benefits, and a pentyl substitution led to a marked decrease in activity, likely due to unfavorable steric interactions within the receptor's binding pocket. unibas.it

Increasing the lipophilicity of the substituent also proved to be a successful strategy for enhancing potency. Derivatives featuring a trifluoromethyl or an additional phenyl group were found to be more potent agonists. unibas.it Conversely, introducing a phenethyl group, which moves the distal phenyl ring further from the core biphenyl system, resulted in a six-fold decrease in potency. This suggests that precise positioning for optimal π-π stacking interactions with receptor residues is crucial, and the increased steric bulk of the phenethyl group may hinder proper accommodation in the binding site. unibas.it

Interestingly, while these substitutions had a clear and predictable effect on PPARα activity, no direct correlation was observed for PPARγ activity, suggesting that the structural requirements for ligand binding in PPARγ are less constrained. unibas.it

Table 1: Effect of Aromatic Ring Substitution on PPARα Activity Data synthesized from research on 2-(aryloxy)-3-phenylpropanoic acid analogs. unibas.it

Substituent (at ortho-position of biphenyl system) Relative Potency (PPARα) Efficacy (PPARα)
MethylBaselineFull Agonist
Ethyl~5x increaseFull Agonist
Isopropyl~5x increaseFull Agonist
n-Propyl~No change vs. EthylFull Agonist
PentylMarked decreaseNot specified
TrifluoromethylPotent AgonistFull Agonist
PhenylPotent AgonistFull Agonist
Phenethyl~6x decreaseFull Agonist

Modifications to the propanoic acid side chain play a pivotal role in determining the potency and functional activity of this class of compounds. SAR studies on related 3-arylpropionic acids have demonstrated that metabolic oxidation, particularly at the benzylic C3 position of the propionic acid chain, can lead to a short biological half-life. researchgate.net Introducing substitutions on the propionic acid chain is a strategy to block this metabolic pathway and improve pharmacokinetic properties. researchgate.net

For phenylpropanoic acid derivatives acting as PPAR agonists, the shape of the linker moiety is a key factor in determining potency and selectivity. nih.gov The stereochemistry of the α-carbon on the propanoic acid chain is particularly significant. In many arylpropionic acid derivatives, the (S)-enantiomer is responsible for the therapeutic action. orientjchem.orghumanjournals.com

However, studies on α-substituted phenylpropanoic acids have revealed more complex relationships. For instance, in one series of PPARγ agonists, α-phenethyl derivatives followed the "normal" pattern where the (S)-enantiomer was more potent than the (R)-enantiomer. nih.gov In contrast, α-benzyl and α-cyclohexylmethyl derivatives exhibited a "reversed" stereochemistry-activity relationship, with the (R)-enantiomer being the more potent agonist. nih.govnih.gov This reversal suggests that the presence of a branched carbon atom at the β-position relative to the carboxylic acid is a critical determinant of how the enantiomers interact with the receptor binding site. nih.gov

The carboxylic acid group is a quintessential feature for the majority of PPAR agonists. researchgate.net This acidic moiety typically forms a crucial network of hydrogen bonds with key amino acid residues (such as Tyrosine, Histidine, and Serine) in the ligand-binding domain of PPARs. This interaction is essential for stabilizing the ligand in the binding pocket and for initiating the conformational changes required for receptor activation. mdpi.com

The acidic nature of the carboxyl group, which is ionized at physiological pH, also contributes to the molecule's solubility. pharmacy180.com However, this ionization can limit passive diffusion across biological membranes, potentially affecting bioavailability. researchgate.net For many arylalkanoic acids, replacing the carboxylic acid with other acidic functionalities generally leads to a decrease in activity, and neutral derivatives like amides are often inactive. pharmacy180.com

Despite its importance, the carboxylic acid group can be associated with metabolic instability or toxicity issues. researchgate.net This has prompted research into bioisosteres—functional groups that can replace the carboxylic acid while retaining or improving the desired biological activity and physicochemical properties. While specific bioisosteric replacement studies on the this compound scaffold are not detailed in the available literature, the general principle in PPAR agonist design is to find mimics that can reproduce the key hydrogen bonding interactions of the carboxylate. mdpi.com

Stereochemical Aspects of Biological Activity and SAR

Stereochemistry is a paramount factor governing the biological activity of this compound derivatives. The chiral center at the α-carbon of the propanoic acid moiety means these compounds exist as enantiomers, which can exhibit profoundly different pharmacological profiles. researchgate.net

In the context of 2-(aryloxy)-3-phenylpropanoic acids as PPAR agonists, the stereochemical orientation is critical for potent receptor activation. A study on an isopropyl-substituted derivative demonstrated this enantioselectivity clearly. The (S)-isomer was identified as a highly potent, full agonist of PPARα and a moderate partial agonist of PPARγ. unibas.it In stark contrast, its corresponding (R)-enantiomer was approximately 10 times less potent at PPARα and was almost completely inactive at PPARγ. unibas.it This highlights that the specific three-dimensional arrangement of the substituents around the chiral center is vital for optimal interaction with the asymmetric environment of the receptor's ligand-binding pocket.

This observation is consistent with broader findings for aryl propionic acid derivatives, where biological activity often resides predominantly in one enantiomer. orientjchem.orghumanjournals.com However, as noted previously, the relationship is not always straightforward. The "normal" preference for the (S)-enantiomer can be reversed depending on the nature of other substituents on the molecule, particularly the group at the α-position of the propanoic acid. nih.govnih.gov The discovery of this reversed stereochemistry-activity relationship underscores the subtle and complex interplay between different parts of the molecule in defining its interaction with the receptor. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. For PPAR agonists, a typical pharmacophore model includes a hydrophobic tail, a central linker, and an acidic headgroup. mdpi.com

Based on the SAR of this compound analogs and related phenylpropanoic acids, a ligand-based pharmacophore model can be conceptualized. The key features would include:

An Acidic/Hydrogen-Bonding Feature: Represented by the carboxylic acid, which engages in critical hydrogen bond interactions with the receptor. mdpi.com

Hydrophobic/Aromatic Regions: The phenyl rings of the core structure serve as hydrophobic regions that occupy specific pockets within the ligand-binding domain. The specific shape and substitution pattern of these rings are crucial for achieving high affinity and selectivity. nih.gov

A Specific Spatial Arrangement: The stereocenter and the linker moiety dictate the precise 3D orientation of the aromatic rings and the acidic headgroup, ensuring they are correctly positioned to interact with their respective sub-pockets in the receptor. nih.govnih.gov

Molecular modeling studies of related phenylpropanoic acid derivatives have provided insights into these interactions. For instance, the selectivity of some agonists for human PPARα has been attributed to specific hydrophobic contact between a trifluoromethyl group on the distal phenyl ring and a key amino acid residue (Ile272) in the human receptor, an interaction not as favorable in the rat isoform. nih.gov Such models are invaluable for the rational design of new derivatives with improved potency, selectivity, and species-specific activity. nih.govnih.gov

Molecular Mechanisms of Action

Receptor Binding Affinities and Selectivity Profiles

The interaction of 2-(2-Phenylpropoxy)acetic acid with specific receptors is a key aspect of its pharmacological profile. This section explores its binding affinities and selectivity for Peroxisome Proliferator-Activated Receptors (PPARs) and Opioid Receptors.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Subtype Selectivity (e.g., PPARα, PPARγ, PPARδ)

Phenylpropanoic acid derivatives are a class of compounds known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors involved in regulating lipid and glucose metabolism. There are three main subtypes: PPARα, PPARγ, and PPARδ, each with distinct tissue distribution and physiological roles. PPARα is primarily involved in fatty acid catabolism, while PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. PPARβ/δ plays a role in fatty acid oxidation.

While the general class of phenylpropanoic acids has been investigated for PPAR agonism, specific binding affinity and subtype selectivity data for this compound are not extensively documented in publicly available research. The structural similarity to known PPAR ligands suggests a potential for interaction, but dedicated studies are required to quantify its agonist activity (EC50 values) and selectivity profile across the PPAR subtypes.

Table 1: PPAR Subtype Binding Affinity of this compound

Receptor Subtype Binding Affinity (Kᵢ) / Agonist Potency (EC₅₀)
PPARα Data not available
PPARγ Data not available
PPARδ Data not available

Opioid Receptor Modulation (e.g., μ-Opioid Receptor Agonism/Antagonism, δ-Opioid Receptor Antagonism)

Opioid receptors, including the μ (mu), δ (delta), and κ (kappa) subtypes, are critical in pain modulation and are the targets of opioid analgesics. The interaction of a compound with these receptors can result in agonism (activation) or antagonism (blockade), leading to a range of physiological effects.

Currently, there is a lack of specific research data detailing the binding affinities (Ki values) or functional activities (agonist or antagonist effects) of this compound at the μ-opioid and δ-opioid receptors. Therefore, its potential to modulate the opioid system remains to be elucidated through experimental investigation.

Table 2: Opioid Receptor Binding Affinity of this compound

Receptor Subtype Binding Affinity (Kᵢ)
μ-Opioid Receptor Data not available
δ-Opioid Receptor Data not available

Enzyme Inhibition Kinetics and Specificity

The ability of this compound to inhibit specific enzymes is another crucial aspect of its molecular mechanism of action. This section reviews its inhibitory effects on key enzymes involved in inflammation and other physiological processes.

Cyclooxygenase (COX) Isozyme Inhibition (e.g., COX-2)

Cyclooxygenase (COX) enzymes, with its two main isoforms COX-1 and COX-2, are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. The class of phenoxyacetic acid derivatives has been explored for selective COX-2 inhibition.

However, specific inhibitory concentrations (IC50 values) and selectivity ratios for this compound against COX-1 and COX-2 are not currently available in the scientific literature. Determining these values is essential to understand its potential as an anti-inflammatory agent.

Table 3: Cyclooxygenase (COX) Isozyme Inhibition by this compound

Enzyme Isozyme Inhibitory Concentration (IC₅₀)
COX-1 Data not available
COX-2 Data not available

Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway and is often upregulated during inflammation. Inhibition of mPGES-1 is considered a promising strategy for developing anti-inflammatory therapies with an improved safety profile. Structurally related compounds, such as those based on a 2-(thiophen-2-yl)acetic acid scaffold, have been identified as potential mPGES-1 inhibitors.

Despite the interest in this enzyme as a therapeutic target, specific data on the inhibitory activity (IC50 value) of this compound against mPGES-1 has not been reported.

Table 4: mPGES-1 Inhibition by this compound

Enzyme Inhibitory Concentration (IC₅₀)
mPGES-1 Data not available

Other Enzyme Targets (e.g., TET1 protein, 15-hydroxyprostaglandin dehydrogenase)

The Ten-eleven translocation (TET) proteins are enzymes involved in DNA demethylation, an important epigenetic modification. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of prostaglandins. Inhibition of these enzymes can have significant effects on cellular processes and disease states.

To date, there is no published research investigating the inhibitory effects of this compound on TET1 protein or 15-hydroxyprostaglandin dehydrogenase. Therefore, its potential to modulate the activity of these enzymes is unknown.

Table 5: Other Enzyme Inhibition by this compound

Enzyme Inhibitory Activity
TET1 protein Data not available
15-hydroxyprostaglandin dehydrogenase Data not available

Modulation of Intracellular Signaling Pathways

Current scientific literature does not provide specific data on the direct modulatory effects of this compound on intracellular signaling pathways. The following sections detail the established mechanisms of related inflammatory pathways that would be relevant areas of investigation for this compound.

Prostaglandin Pathway Regulation

The prostaglandin pathway is a critical component of the inflammatory response. Prostaglandins are lipid compounds with hormone-like effects, and their synthesis is initiated by the release of arachidonic acid from the cell membrane. nih.govreactome.org The enzyme cyclooxygenase (COX) then converts arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins, including prostaglandin E2 (PGE2). reactome.orgbio-rad.com

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in baseline physiological functions, and COX-2, which is inducible and its expression is upregulated during inflammation. reactome.org Many anti-inflammatory compounds exert their effects by inhibiting the activity of these COX enzymes, thereby reducing the production of prostaglandins. The potential interaction of this compound with COX-1 and COX-2 would be a key determinant of its activity in regulating this pathway.

Cytokine and Inflammatory Mediator Production Modulation (e.g., TNF-α, PGE-2)

Inflammatory processes are orchestrated by a complex network of cytokines and other inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. nih.gov One of the key actions of TNF-α is to induce the expression of COX-2, leading to an increased production of PGE2. nih.govumkc.edu

PGE2, in turn, can have both pro- and anti-inflammatory effects depending on the context and the specific receptors it binds to. nih.gov However, in many inflammatory conditions, PGE2 contributes to the cardinal signs of inflammation, such as vasodilation, increased vascular permeability, and pain sensitization. nih.gov Furthermore, there is a feedback loop where PGE2 can modulate the production of TNF-α and other cytokines. nih.gov For instance, PGE2 has been shown to inhibit the production of TNF-α in macrophages, acting as a negative feedback mechanism to control the inflammatory response. nih.govresearchgate.net

The potential of this compound to modulate the production of key cytokines like TNF-α and the subsequent release of PGE-2 would be a crucial aspect of its mechanism of action. Research would need to investigate its effects on the signaling pathways that lead to the transcription and translation of these inflammatory mediators.

Table of Research Findings on Prostaglandin and Cytokine Modulation

MediatorModulatory ActionPotential Effect of this compound
Prostaglandin E2 (PGE2) Can be pro-inflammatory or anti-inflammatory. nih.gov Production is dependent on COX enzymes. reactome.orgInvestigation needed to determine if it inhibits COX enzymes, thereby reducing PGE2 synthesis.
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory cytokine that induces COX-2 expression. nih.govumkc.eduResearch required to assess if it can suppress TNF-α production or its downstream signaling.

Biological Activities and Preclinical Research Paradigms

In Vitro Biological Screening Assays

No specific studies detailing the antibacterial or antifungal efficacy of 2-(2-Phenylpropoxy)acetic acid were found in the reviewed literature. Research on other acetic acid derivatives shows a wide range of antimicrobial activities, but these findings cannot be directly extrapolated to the subject compound.

There is no available data from in vitro cell-based assays to characterize the anti-inflammatory effects of this compound.

Information regarding the role of this compound in metabolic regulation within cellular systems is not present in the current body of scientific literature.

The anticancer and antiproliferative potential of this compound has not been evaluated in cancer cell line studies according to the available search results. While related phenyl-containing acid structures have been investigated for such properties, no specific data exists for this compound.

In Vivo Pharmacological Characterization in Animal Models

There are no published in vivo studies using rodent models to assess the anti-inflammatory properties of this compound.

Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

An extensive review of scientific databases and preclinical research literature has found no specific data regarding the biological activities of the chemical compound this compound. Specifically, there is a lack of published studies detailing its effects on metabolic regulation in diabetic animal models or its potential antinociceptive properties in established pain models.

The user-requested investigation focused on two key areas of preclinical research:

Antinociceptive Evaluations in Pain Models:This area of investigation aimed to uncover studies evaluating the analgesic (pain-relieving) potential of this compound. Standard preclinical pain models, including the acetic acid-induced writhing test, hot plate test, and formalin test, are used to assess a compound's ability to alleviate pain. Despite a thorough search, no records of this compound being subjected to these or any other antinociceptive assays were found in the available literature.

While research exists for structurally related compounds, such as other propionic acid derivatives, the strict focus on this compound yielded no specific findings. The absence of published data prevents the creation of detailed research summaries or data tables as requested. Therefore, the biological activities of this compound in the areas of metabolic regulation and pain modulation remain uncharacterized in the public scientific domain.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and computational chemistry literature, detailed research focusing specifically on the compound “this compound” across a range of molecular modeling applications is not publicly available. Therefore, generating a thorough and scientifically accurate article based on the requested outline is not possible at this time.

The user's request specified a detailed article on the computational chemistry and molecular modeling applications of this compound, structured with precise sections and subsections. This included in-depth discussions on quantum chemical calculations like Density Functional Theory (DFT) for analyzing molecular structure, reactivity, and electronic properties. Further sections were to cover molecular docking simulations to understand ligand-target interactions, molecular dynamics for conformational analysis, and its role in virtual screening for lead compound identification.

Without primary research data, any attempt to construct the requested article would require speculation or the extrapolation of data from structurally related but distinct molecules. This would not meet the standards of scientific accuracy and would violate the core instruction to focus solely on "this compound."

Consequently, the following sections and subsections, as outlined in the user's request, cannot be populated with the required detailed and specific research findings:

Computational Chemistry and Molecular Modeling Applications

Virtual Screening and Lead Compound Identification Strategies

It is important in scientific and technical writing to rely on published, peer-reviewed data to ensure the information presented is accurate and verifiable. In this instance, the foundational research on 2-(2-Phenylpropoxy)acetic acid required to fulfill the request is absent from the accessible scientific record.

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental analytical data for the compound This compound is not publicly available within the searched resources.

The creation of a thorough, informative, and scientifically accurate article as per the requested outline requires access to detailed research findings, including specific data from advanced analytical methodologies. This includes precise chemical shifts for ¹H and ¹³C NMR, specific vibrational frequencies for IR and Raman spectroscopy, absorption maxima for UV-Vis spectroscopy, exact mass-to-charge ratios from High-Resolution Mass Spectrometry, and retention times and separation conditions for HPLC.

Without access to peer-reviewed articles, patents, or database entries containing the characterization and quantification data for this compound, it is not possible to generate the requested content while adhering to the strict requirements for accuracy and focus. Attempting to extrapolate or predict such data based on related but distinct chemical structures would be speculative and would not meet the standards of a professional and authoritative scientific article.

Therefore, the request to generate an article on the advanced analytical methodologies for this compound cannot be fulfilled at this time due to the absence of the necessary source material.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation and Purity Assessment

Ion Chromatography for Carboxylic Acid Analysis

Ion chromatography (IC) is a powerful analytical technique widely employed for the determination of carboxylic acids in various matrices. tandfonline.com As a variant of high-performance liquid chromatography, IC is particularly well-suited for separating and quantifying ionic and ionogenic substances. tandfonline.com Its application is advantageous for carboxylic acids, which are often polar, acidic, and thermally labile, making them less suitable for techniques like gas chromatography (GC) without complex derivatization procedures. tandfonline.comtandfonline.com IC with suppressed conductivity detection is frequently the method of choice, as it allows for the sensitive separation of a wide range of organic acids from inorganic anions. thermofisher.com

The versatility of IC in analyzing carboxylic acids stems from several available separation mechanisms, including ion-exchange, ion-exclusion (ICE), and ion-pair chromatography (IPC). tandfonline.com The selection of the appropriate method depends on the specific properties of the analyte and the sample matrix. tandfonline.com Key parameters that influence the separation and determination process include the type of stationary phase, the composition and pH of the eluent, flow rate, and the detector type. tandfonline.com For instance, a rapid IC method for analyzing acetate and formate has been developed using an AS11-HC anion exchange column with a 4 mM NaOH eluent, achieving baseline resolution in under 4.5 minutes. morana-rtd.com The coupling of IC with mass spectrometry (IC-MS) further enhances analytical capabilities, providing high sensitivity and selectivity for profiling low molecular mass organic acids in complex samples. spectroscopyonline.com This combination allows for reliable identification and quantification of analytes in the µg/L range. metrohm.com

The table below summarizes typical parameters used in ion chromatography for the analysis of common carboxylic acids.

ParameterTypical SpecificationApplication Note
Analytical Column Anion exchange (e.g., Dionex IonPac AS11-HC, AS15)Chosen for separation of anions and organic acids. morana-rtd.combalazs.com
Eluent Dilute hydroxide (B78521) (e.g., 4 mM NaOH) or carbonate solutionsThe concentration and pH are optimized for desired resolution. morana-rtd.com
Flow Rate 1.0 - 1.5 mL/minAdjusted to balance analysis time and separation efficiency. morana-rtd.comnih.gov
Detection Suppressed ConductivityProvides high sensitivity for ionic species after eluent suppression. thermofisher.com
Coupled Technique Mass Spectrometry (MS)Used for definitive identification and improved sensitivity. spectroscopyonline.commetrohm.com

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, particularly single-crystal X-ray diffraction, are the definitive methods for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystalline material. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.

While no specific crystallographic data for 2-(2-Phenylpropoxy)acetic acid was found in the reviewed literature, the methodology remains the gold standard for structural elucidation. A crystallographic study would involve growing a suitable single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.

The results of such a study are typically presented in a standardized format, including details about the crystal system, space group, and unit cell dimensions. As a representative example of the data obtained for a structurally related carboxylic acid, the crystallographic data for 2-(2-methoxyphenyl)acetic acid is presented below. researchgate.net This information illustrates the type of detailed structural parameters that would be obtained from a crystallographic analysis of this compound.

ParameterRepresentative Value (for 2-(2-methoxyphenyl)acetic acid researchgate.net)Description
Chemical Formula C₉H₁₀O₃The elemental composition of the molecule.
Crystal System OrthorhombicThe shape of the unit cell defined by its lattice parameters.
Space Group PbcaThe set of symmetry operations of the crystal.
a (Å) 14.2570(6)Unit cell dimension along the a-axis.
b (Å) 7.9250(4)Unit cell dimension along the b-axis.
c (Å) 29.8796(13)Unit cell dimension along the c-axis.
Volume (ų) 3376.0(3)The volume of the unit cell.
Z 16The number of molecules in the unit cell.

Future Research Directions and Emerging Applications

Design of Novel 2-(2-Phenylpropoxy)acetic Acid Analogues with Enhanced Selectivity and Potency

The development of novel analogues of this compound is a key area of ongoing research, with the goal of enhancing therapeutic selectivity and potency. Current strategies focus on systematic modifications of the core structure to improve interactions with biological targets while minimizing off-target effects.

One approach involves the synthesis and evaluation of derivatives with substitutions on the phenyl ring. For instance, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives have been synthesized and assessed for their cyclooxygenase (COX) enzyme inhibitory activity. nih.gov Specific modifications, such as the introduction of different functional groups, have been shown to significantly influence the inhibitory potency against COX-1 and COX-2 enzymes. nih.gov

Another strategy is the exploration of phenoxy acetic acid derivatives as selective COX-2 inhibitors. researchgate.netmdpi.comnih.gov Research in this area has led to the identification of compounds with significant COX-2 inhibition, with IC50 values in the low micromolar range, indicating strong pharmacological potential. researchgate.netmdpi.comnih.gov For example, certain hydrazone derivatives of phenoxyacetic acids have demonstrated potent and selective COX-2 inhibition. mdpi.com The structure-activity relationship (SAR) studies of these analogues reveal that the nature and position of substituents on the phenoxy ring are critical for activity. researchgate.net

Furthermore, the synthesis of hybrid molecules that combine the 2-phenylpropionic acid scaffold with other pharmacologically active moieties is being explored. This has led to the development of dual-action agents, such as those with both COX inhibitory and antibacterial properties. nih.gov The design of these novel analogues is often guided by molecular docking studies to predict their binding interactions with the target enzymes. nih.gov

Table 1: Examples of 2-Phenylpropionic Acid and Phenoxy Acetic Acid Analogues and their Biological Activity

Compound IDChemical ModificationTargetActivity (IC50)Reference
6h 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acidCOX-1/COX-2Better inhibition than ibuprofen (B1674241) nih.gov
6l Not specified in abstractCOX-1/COX-2Better inhibition than ibuprofen nih.gov
5d-f Bromine substitution at position 4 on the phenoxy ringCOX-20.06–0.08 µM mdpi.com
7b Hydrazone derivative of phenoxyacetic acidCOX-20.07 µM mdpi.com
10c-f Hydrazone derivative of phenoxyacetic acidCOX-20.06–0.09 µM mdpi.com
1c 3-phenylpropanoic acid derivativemPGES-1Low micromolar range nih.gov
2c 2-(thiophen-2-yl)acetic acid derivativemPGES-1Low micromolar range nih.gov

This table is for illustrative purposes and includes data on related phenylpropionic and phenoxy acetic acid derivatives to highlight the strategies for designing novel analogues.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the rational design of novel compounds, including analogues of this compound. nih.gov These computational tools can significantly accelerate the drug discovery process by predicting the biological activity and properties of new molecules, thereby reducing the time and cost associated with synthesizing and testing new compounds. nih.gov

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, are employed to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netumk.pl For analogues of this compound, QSAR models can be developed using existing data on the activity of related compounds to predict the potency of newly designed molecules. researchgate.net These models can help identify key structural features that are crucial for the desired biological effect.

Predictive models are also used for virtual screening of large compound libraries to identify potential hits with desired activity profiles. nih.gov For instance, ML algorithms can be trained to predict the activity coefficients of binary mixtures, which is a key property in chemical engineering and can be adapted for predicting molecular interactions in biological systems. github.io Furthermore, AI can assist in the de novo design of molecules by generating novel chemical structures with optimized properties.

The development of robust predictive models relies on the availability of high-quality data. nih.gov Efforts are being made to develop models that can learn from limited and varied datasets, which is often the case in the early stages of drug discovery. arxiv.org The use of AI in drug design is a rapidly evolving field, with new algorithms and approaches continually being developed to improve the accuracy and efficiency of the process. nih.govnih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Areas

While the primary biological targets for many phenylpropionic acid derivatives are the cyclooxygenase (COX) enzymes, there is significant potential for exploring undiscovered biological targets and new therapeutic applications for this compound and its analogues. The structural similarities to other biologically active molecules suggest that it may interact with a range of proteins and pathways.

One promising area of exploration is the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the production of prostaglandin E2, which plays a key role in inflammation and cancer. nih.govfrontiersin.org The development of dual inhibitors that target both COX and mPGES-1 could offer a more effective anti-inflammatory therapy with a potentially better safety profile. nih.govfrontiersin.org

Furthermore, the anti-proliferative activity of some thiophene derivatives, which share structural similarities with phenylpropionic acids, suggests that analogues of this compound could be investigated as potential anti-cancer agents. rsc.org The cytotoxic activity of some related compounds on cancer cell lines warrants further investigation into their mechanisms of action and potential as therapeutic agents. nih.gov

The exploration of novel targets can be facilitated by screening against a broad panel of enzymes and receptors. Additionally, phenotypic screening approaches, which assess the effect of a compound on cell behavior without a preconceived target, can help to identify unexpected biological activities and open up new therapeutic avenues.

Mechanistic Investigations at the Sub-Cellular and Proteomic Levels

To fully understand the therapeutic potential and possible side effects of this compound and its analogues, detailed mechanistic investigations at the sub-cellular and proteomic levels are essential. These studies can provide insights into the molecular pathways that are modulated by the compound and help to identify its direct and indirect biological targets.

Quantitative proteomics is a powerful tool for analyzing changes in the proteome of cells or tissues in response to compound treatment. nih.gov By comparing the protein expression profiles of treated and untreated cells, it is possible to identify proteins and pathways that are affected by the compound. nih.govnih.gov For example, studies on the effects of acetic acid on the proteome of Issatchenkia orientalis revealed changes in proteins involved in the glycolysis and TCA cycle. nih.gov Similar approaches can be applied to understand the effects of this compound in mammalian cells.

At the sub-cellular level, investigations can focus on the effects of the compound on specific organelles and cellular processes. For instance, the impact on mitochondrial function, endoplasmic reticulum stress, and signaling pathways such as the PI3K/AKT and Notch signaling pathways can be examined. frontiersin.org Understanding these sub-cellular effects is crucial for elucidating the compound's mechanism of action and for identifying potential biomarkers of its activity.

These mechanistic studies, combining proteomics with cell biology and molecular biology techniques, will provide a comprehensive understanding of the biological effects of this compound and its analogues, which is critical for their further development as therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.